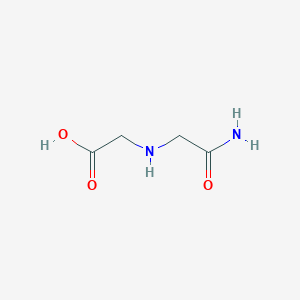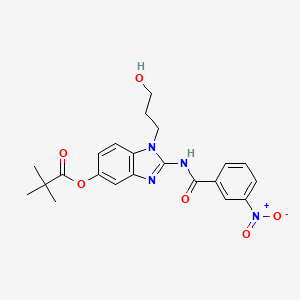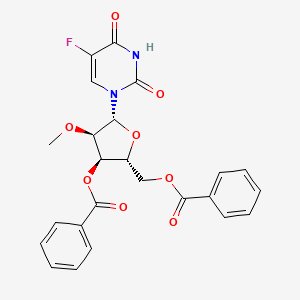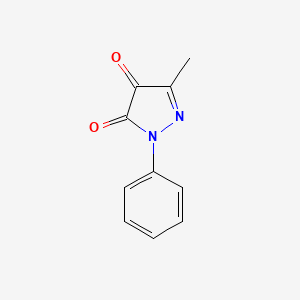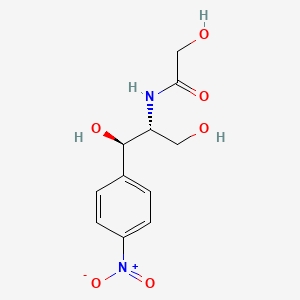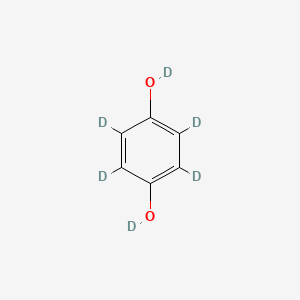
氢醌-d6
描述
Hydroquinone-d6, also known as 1,4-Dihydroxybenzene-d6, is a deuterated form of hydroquinone. It is an aromatic organic compound with the chemical formula C6D4(OD)2. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the hydroxyl groups and the benzene ring. This isotopic labeling makes hydroquinone-d6 particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Hydroquinone-d6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Hydroquinone-d6 is used as an internal standard in NMR spectroscopy to study the structure and dynamics of organic molecules.
Isotope Tracing: The deuterium atoms in hydroquinone-d6 make it useful for tracing chemical reactions and metabolic pathways in biological systems.
Pharmaceutical Research: Hydroquinone-d6 is used in the development and testing of new drugs, particularly in studies involving drug metabolism and pharmacokinetics.
Material Science: The compound is used in the synthesis and characterization of deuterated polymers and other materials with unique properties.
作用机制
Target of Action
Hydroquinone primarily targets melanocytes , the cells responsible for skin pigmentation . The main role of these cells is to produce melanin, the pigment that gives color to our skin, hair, and eyes . Hydroquinone’s action on these cells leads to a decrease in melanin production, resulting in skin lightening .
Mode of Action
Hydroquinone interacts with its targets by inhibiting the tyrosinase enzyme . This enzyme is involved in the initial step of the melanin pigment biosynthesis pathway . By inhibiting tyrosinase, hydroquinone reduces melanin pigment production, leading to a lightening of the skin . It’s important to note that this effect is reversible and sun exposure can reverse this effect and cause repigmentation .
Biochemical Pathways
The key biochemical pathway affected by hydroquinone is the melanin biosynthesis pathway . By inhibiting the tyrosinase enzyme, hydroquinone disrupts the conversion of tyrosine to DOPA (3,4-dihydroxyphenylalanine), a critical step in melanin production . This results in a decrease in melanin production and a subsequent lightening of the skin .
Pharmacokinetics
Hydroquinone’s pharmacokinetics involve absorption through the skin . In animal studies, a maximum of 29% of the applied dose was absorbed within 24 hours . The duration of depigmentation effects usually persists for 2-6 months following discontinuance of therapy .
Result of Action
The primary result of hydroquinone’s action is the lightening of the skin . This is achieved through the reduction of melanin production in melanocytes . It is used to correct skin discoloration associated with disorders of hyperpigmentation including melasma, post-inflammatory hyperpigmentation, sunspots, and freckles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of hydroquinone. For instance, sunlight can reverse the depigmenting effect of hydroquinone and cause repigmentation . Furthermore, hydroquinone has shown increased toxicity for aquatic organisms in the environment, being less harmful for bacteria and fungi . Hydroquinone bioremediation from natural and contaminated sources can be achieved by the use of diverse groups of microorganisms, which harbor complex enzymatic systems able to metabolize hydroquinone either under aerobic or anaerobic conditions .
生化分析
Biochemical Properties
Hydroquinone-d6 plays a significant role in biochemical reactions, particularly in redox processes. It can undergo reversible oxidation to form benzoquinone, making it an essential component in electron transport chains. Hydroquinone-d6 interacts with several enzymes, including NADPH cytochrome P450 reductase, NADH cytochrome b5 reductase, and mitochondrial NADH ubiquinone oxidoreductase . These interactions facilitate the reduction of Hydroquinone-d6 to its corresponding semiquinone or hydroquinone forms, which are crucial for various cellular processes.
Cellular Effects
Hydroquinone-d6 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts on melanin-producing cells, or melanocytes, by preventing the conversion of dihydroxyphenylalanine (DOPA) to melanin . This action affects the activity of tyrosine, a precursor to melanin, leading to a reduction in melanin production. Additionally, Hydroquinone-d6 has been shown to interfere with the reproduction of melanocytes, further contributing to its depigmenting effects.
Molecular Mechanism
The molecular mechanism of Hydroquinone-d6 involves its ability to undergo redox cycling. It can be reduced by cellular reductases to form semiquinone radicals, which can further react to form hydroquinone . This redox cycling generates reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components. Hydroquinone-d6 also inhibits the enzyme tyrosinase, which is involved in melanin synthesis, by binding to its active site and preventing the conversion of tyrosine to DOPA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroquinone-d6 can change over time due to its stability and degradation. Hydroquinone-d6 is relatively stable under controlled conditions, but it can undergo autoxidation to form benzoquinone and hydrogen peroxide . Long-term exposure to Hydroquinone-d6 in in vitro and in vivo studies has shown that it can lead to oxidative stress and cellular damage, particularly in melanocytes and other pigment-producing cells.
Dosage Effects in Animal Models
The effects of Hydroquinone-d6 vary with different dosages in animal models. At low doses, Hydroquinone-d6 can effectively reduce melanin production without causing significant toxicity . At high doses, it can lead to adverse effects such as oxidative stress, DNA damage, and cytotoxicity. These toxic effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used.
Metabolic Pathways
Hydroquinone-d6 is involved in several metabolic pathways, including those related to its redox cycling and detoxification. It can be metabolized by enzymes such as NADPH cytochrome P450 reductase and NADH cytochrome b5 reductase to form semiquinone and hydroquinone . These metabolites can further participate in redox reactions, contributing to the generation of ROS and oxidative stress. Additionally, Hydroquinone-d6 can be conjugated with glutathione and other detoxifying agents to facilitate its excretion from the body.
Transport and Distribution
Within cells and tissues, Hydroquinone-d6 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Hydroquinone-d6 can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it can exert its biochemical effects. The distribution of Hydroquinone-d6 within tissues can also be influenced by its interactions with other biomolecules and its physicochemical properties.
Subcellular Localization
Hydroquinone-d6 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the mitochondria, Hydroquinone-d6 can participate in redox reactions and contribute to the generation of ROS. In the cytoplasm, it can interact with enzymes and other proteins involved in melanin synthesis and other cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Hydroquinone-d6 can be synthesized through the deuteration of hydroquinone. One common method involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the exchange process. Another method involves the use of deuterated reagents in the synthesis of hydroquinone, ensuring that deuterium atoms are incorporated into the final product.
Industrial Production Methods
In industrial settings, hydroquinone-d6 is produced by large-scale deuteration processes. These processes often involve the use of deuterium gas (D2) and deuterium oxide (D2O) in specialized reactors designed to handle the high pressures and temperatures required for efficient deuteration. The resulting product is then purified through various techniques, such as distillation and crystallization, to obtain high-purity hydroquinone-d6.
化学反应分析
Types of Reactions
Hydroquinone-d6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are similar to those of non-deuterated hydroquinone but may exhibit slight differences in reaction rates and mechanisms due to the presence of deuterium atoms.
Common Reagents and Conditions
Oxidation: Hydroquinone-d6 can be oxidized to benzoquinone-d6 using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: The reduction of hydroquinone-d6 to hydroquinone-d6 can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involving hydroquinone-d6 typically occur at the hydroxyl groups. For example, alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Benzoquinone-d6
Reduction: Hydroquinone-d6
Substitution: Alkylated hydroquinone-d6 derivatives
相似化合物的比较
Hydroquinone-d6 is unique due to its isotopic labeling with deuterium. Similar compounds include:
Hydroquinone: The non-deuterated form of hydroquinone, which has similar chemical properties but lacks the isotopic labeling.
1,2-Dihydroxybenzene-d6: Another deuterated phenol with hydroxyl groups in the ortho position, used in similar research applications.
p-Benzoquinone-d4: A deuterated form of benzoquinone, which is the oxidized product of hydroquinone-d6.
The uniqueness of hydroquinone-d6 lies in its specific isotopic composition, which makes it particularly valuable for NMR spectroscopy and isotope tracing studies.
属性
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-dideuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1D,2D,3D,4D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBRXMKCJKVMJ-UDDMDDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464279 | |
| Record name | Hydroquinone-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71589-26-9 | |
| Record name | Hydroquinone-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROQUINONE-D6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


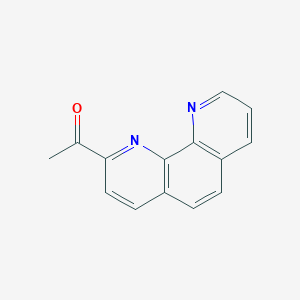
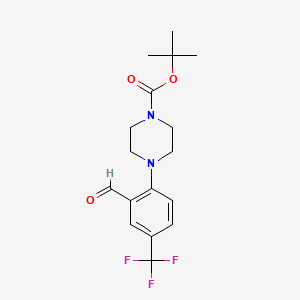
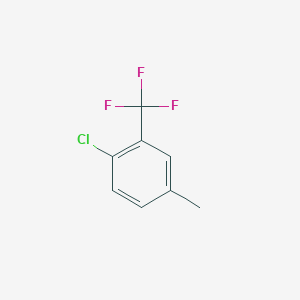

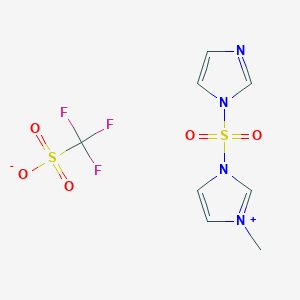
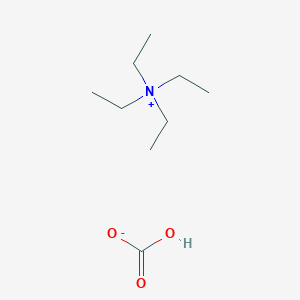
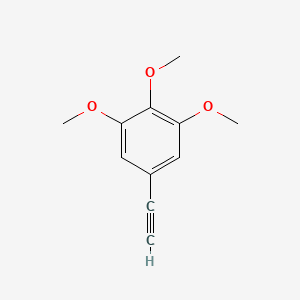
![(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1610094.png)
